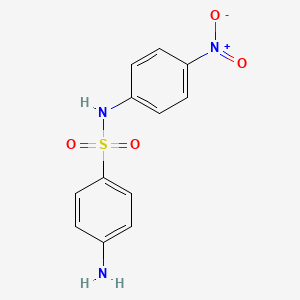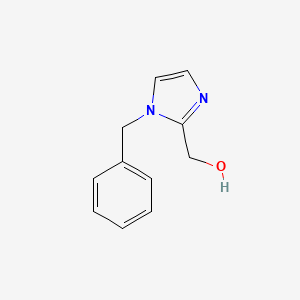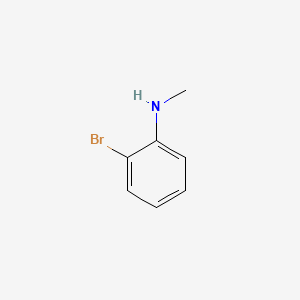
2-Bromo-N-methylaniline
Vue d'ensemble
Description
2-Bromo-N-methylaniline is a chemical compound that is part of a broader class of bromoanilines, which are aromatic compounds containing a bromine atom attached to an aniline moiety. These compounds are of significant interest in the field of organic chemistry due to their utility as intermediates in the synthesis of various pharmaceuticals, polymers, and fine chemicals.
Synthesis Analysis
The synthesis of bromoaniline derivatives has been explored in several studies. For instance, the synthesis of 2-bromoaniline derivatives has been achieved through the selective bromination of aniline, followed by various coupling reactions to introduce additional functional groups . Another study reported the synthesis of 2,6-dialkyl-4-bromoaniline via the reaction of dialkylanilines with liquid bromine, achieving yields of 67% and 64% for different alkyl groups . Additionally, a palladium-catalyzed carbonylative synthesis method has been developed for 2-aminobenzoxazinones from 2-bromoanilines, showcasing the versatility of bromoanilines in multicomponent reactions .
Molecular Structure Analysis
The molecular structure of bromoaniline derivatives has been characterized using various analytical techniques. For example, the structure of 2,6-dimethyl-4-bromoaniline was confirmed by ^1H NMR spectroscopy . In another study, the crystal structure of a Schiff base derived from o-bromoaniline was determined by X-ray crystallography, revealing intermolecular and intramolecular interactions that stabilize the compound .
Chemical Reactions Analysis
Bromoanilines participate in a variety of chemical reactions, serving as key intermediates. They have been used in Suzuki cross-coupling reactions to synthesize non-linear optical materials, where different functional groups were incorporated to study their reactivity and structural features . Furthermore, bromoanilines have been utilized in the synthesis of potent opioids through multicomponent chemistry, demonstrating their importance in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoaniline derivatives are influenced by the presence of the bromine atom and any additional substituents on the aromatic ring. For instance, the bromination of polyaniline to poly(2-bromoaniline)-bromide resulted in a material with high conductivity and a unique spherical morphology, which was used as a catalyst in organic synthesis . The electronic properties of these compounds, such as ionization energy and electron affinity, have been calculated using density functional theory (DFT), providing insights into their reactivity .
Applications De Recherche Scientifique
-
Polymer Chemistry
- Application : 2-Bromo-N-methylaniline is used in the synthesis of substituted polyanilines, which are key components in conducting polymers . These polymers are known for their ease of synthesis, low cost, considerable electrical conductivity, rich chemistry, and strengthened biocompatibility .
- Method : The synthesis of these polymers involves oxidative polymerization of aniline . The processability and solubility of these polymers can be improved by substituting polyanilines .
- Results : Substituted polyanilines and their blends and composites have found wide application potentials in diverse fields such as sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, anticorrosion materials, and in a variety of biological applications .
-
Biosensors
- Application : Poly(N-methylaniline)/chitosan/H2SO4, a derivative of 2-Bromo-N-methylaniline, offers a new path for glucose sensing applications .
- Method : The current research on H2O2 detection focuses primarily on electrode changes to reduce overpotential and boost electron transfer kinetics .
- Results : The results of this application are not specified in the source .
-
Organic Synthesis
-
Organic Synthesis
-
Electrochemical Sensors
- Application : 2-Bromo-N-methylaniline can be used in the development of electrochemical sensors .
- Method : The method involves the use of poly(N-methylaniline)/chitosan/H2SO4, a derivative of 2-Bromo-N-methylaniline . The current research on H2O2 detection focuses primarily on electrode changes to reduce overpotential and boost electron transfer kinetics .
- Results : The results of this application are not specified in the source .
-
Synthesis of Alkyltelluro-Substituted Aromatic Amines
-
Agrochemicals
- Application : 2-Bromo-4-Methyl-aniline, a derivative of 2-Bromo-N-methylaniline, finds applications in the development of agrochemicals, contributing to the formulation of crop protection agents and herbicides .
- Method : The method of this application is not specified in the source .
- Results : The results of this application are not specified in the source .
-
Dyes, Polymers, and Specialty Chemicals
Safety And Hazards
2-Bromo-N-methylaniline is classified as Acute Tox. 4 Oral according to the GHS classification . It is harmful if swallowed (H302) and causes serious eye irritation (H319) . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .
Propriétés
IUPAC Name |
2-bromo-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVIAQFTVWDWDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80318993 | |
| Record name | 2-Bromo-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80318993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-methylaniline | |
CAS RN |
6832-87-7 | |
| Record name | 6832-87-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80318993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



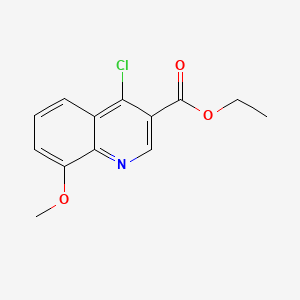
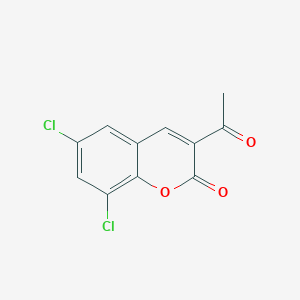
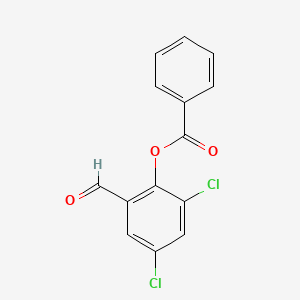
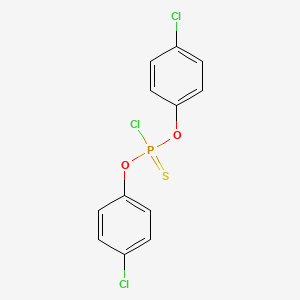
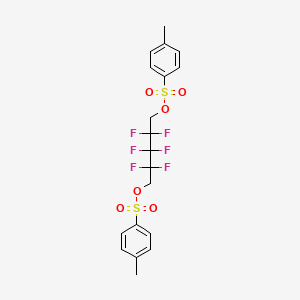
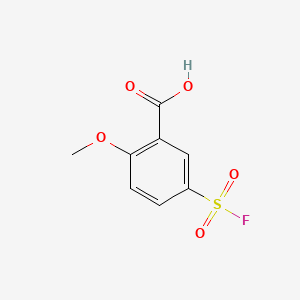
![2-[4-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B1330536.png)
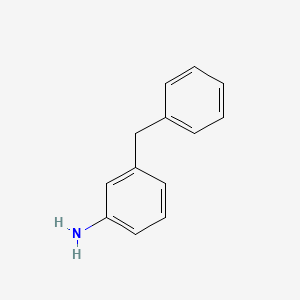
![2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-](/img/structure/B1330541.png)
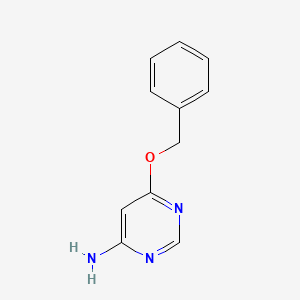
![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)

